molecular formula C15H13BrN2O5S2 B2379333 5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide CAS No. 2034546-96-6

5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide

Cat. No.: B2379333
CAS No.: 2034546-96-6
M. Wt: 445.3
InChI Key: MQMKXCLFZIEFCN-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino acid derivative with a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenylethyl Group: This step involves the alkylation of the oxazolidinone intermediate with a phenylethyl halide.

    Bromination of the Thiophene Ring: The thiophene ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Sulfonamide Formation: The final step involves the reaction of the brominated thiophene with a sulfonamide derivative under suitable conditions, often involving a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, offering functional groups that can be further modified.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide exerts its effects depends on its application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access.

    Receptor Modulation: It could modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

    Material Properties: In materials science, its electronic properties could be harnessed for specific applications, such as in organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)thiophene-2-carboxamide
  • 5-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)thiophene-2-amine

Uniqueness

The presence of the sulfonamide group in 5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide distinguishes it from its analogs, potentially offering different reactivity and biological activity. This makes it a valuable compound for exploring new chemical space and developing novel applications.

Properties

IUPAC Name

5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O5S2/c16-12-6-7-14(24-12)25(21,22)17-11(10-4-2-1-3-5-10)8-18-13(19)9-23-15(18)20/h1-7,11,17H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMKXCLFZIEFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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